Cipermetrina-beta

Descripción general

Descripción

Cypermethrin-beta is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is a broad-spectrum insecticide that acts by contact and ingestion, targeting a wide range of insect pests. Cypermethrin-beta is known for its fast-acting neurotoxic effects on insects, making it an effective tool for pest management .

Aplicaciones Científicas De Investigación

Cypermethrin-beta has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity and degradation of pyrethroid insecticides.

Biology: Investigated for its effects on insect physiology and behavior, as well as its impact on non-target organisms.

Medicine: Studied for its potential use in developing new insecticidal formulations and understanding its toxicological effects on humans and animals.

Industry: Applied in the development of pest control products for agriculture, public health, and residential use .

Mecanismo De Acción

Target of Action

Cypermethrin-beta, also known as Chinmix, is a pyrethroid insecticide . Its primary targets are the sodium channels in the central nervous system of insects . These channels play a crucial role in the transmission of nerve impulses. By targeting these channels, Cypermethrin-beta disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .

Mode of Action

Cypermethrin-beta acts as a fast-acting neurotoxin . It prolongs the opening of sodium channels , causing an influx of sodium ions, which leads to repetitive nerve firing. This results in hyper-excitation and paralysis of the insect . The compound is non-systemic and acts by contact and ingestion .

Biochemical Pathways

Cypermethrin-beta is degraded by certain bacteria, such as Brevibacillus parabrevis BCP-09 . The degradation process involves several biochemical pathways. The major metabolite of Cypermethrin-beta degradation is 3-phenoxybenzoic acid (3-PBA), which is further degraded into smaller benzene or chain compounds . This suggests that the compound is mainly degraded into 3-PBA, which is continuously degraded into smaller compounds .

Pharmacokinetics

The pharmacokinetics of Cypermethrin-beta involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Cypermethrin-beta is a synthetic pyrethroid, and like other pyrethroids, it is likely to be metabolized in the liver and excreted in urine and feces .

Result of Action

The result of Cypermethrin-beta’s action is the disruption of normal neuronal activity in insects, leading to paralysis and death . It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which is especially critical to fish and aquatic insects .

Action Environment

Cypermethrin-beta is a broad-spectrum insecticide with a low aqueous solubility . It is non-persistent in soil systems . It is highly toxic to mammals and there is some concern regarding its ability to bioconcentrate . It is also highly toxic to most aquatic species . Environmental factors such as sunlight, water, and oxygen can accelerate its decomposition .

Análisis Bioquímico

Biochemical Properties

Cypermethrin-beta plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of Cypermethrin-beta is its ability to induce oxidative stress in cells. This compound interacts with enzymes such as glutathione S-transferase, carboxylesterase, and catalase, leading to the generation of reactive oxygen species (ROS). The increased ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA .

Additionally, Cypermethrin-beta affects ion channels, particularly sodium channels, in the nervous system of insects. It binds to the voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect . The interaction of Cypermethrin-beta with these ion channels is a key factor in its insecticidal activity.

Cellular Effects

Cypermethrin-beta exerts various effects on different types of cells and cellular processes. In human hepatocyte cells, Cypermethrin-beta has been shown to induce cytotoxicity through ROS-mediated oxidative damage. This results in decreased cell viability, mitochondrial dysfunction, and DNA damage . In insects, Cypermethrin-beta affects reproductive potential by altering life history traits such as oviposition period and adult longevity .

Furthermore, Cypermethrin-beta influences cell signaling pathways and gene expression. It has been reported to affect the expression of genes involved in oxidative stress response, apoptosis, and inflammation. The compound’s impact on cellular metabolism includes alterations in metabolic pathways such as gluconeogenesis and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of Cypermethrin-beta involves its interaction with various biomolecules. At the molecular level, Cypermethrin-beta binds to voltage-gated sodium channels in the nervous system of insects, leading to prolonged channel opening and continuous nerve impulses . This interaction disrupts normal nerve function, resulting in paralysis and death of the insect.

Cypermethrin-beta also induces oxidative stress by interacting with enzymes such as glutathione S-transferase, carboxylesterase, and catalase. These interactions lead to the generation of ROS, which cause oxidative damage to cellular components . Additionally, Cypermethrin-beta affects gene expression by modulating the activity of transcription factors involved in oxidative stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cypermethrin-beta can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, Cypermethrin-beta has been observed to cause neurotoxicity in mice and rats even at low concentrations, with symptoms such as neurobehavioral changes and reduced metabolic activity . The temporal effects of Cypermethrin-beta also include its impact on reproductive potential and life history traits in insects .

Dosage Effects in Animal Models

The effects of Cypermethrin-beta vary with different dosages in animal models. In rats, oral doses of Cypermethrin-beta have been shown to cause neurotoxicity, with symptoms such as seizures and muscle tremors . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage. In fish, Cypermethrin-beta exposure has been associated with oxidative stress, histopathological alterations, and DNA damage . The dosage effects of Cypermethrin-beta highlight the importance of understanding its toxicological profile to ensure safe usage.

Metabolic Pathways

Cypermethrin-beta is involved in various metabolic pathways, including those mediated by enzymes such as glutathione S-transferase, carboxylesterase, and catalase. These enzymes play a crucial role in the detoxification and degradation of Cypermethrin-beta. The compound is metabolized into intermediates such as protocatechuate and catechol, which are further degraded by gut bacteria via the ortho- or meta-cleavage pathway . The metabolic pathways of Cypermethrin-beta are essential for understanding its detoxification and potential environmental impact.

Transport and Distribution

The transport and distribution of Cypermethrin-beta within cells and tissues involve interactions with transporters and binding proteins. In lizards, Cypermethrin-beta is absorbed and distributed to various tissues, including the intestine, stomach, heart, kidney, blood, lung, liver, and brain . The compound’s distribution is influenced by factors such as enzyme activity, circadian rhythm, and enterohepatic circulation. Understanding the transport and distribution of Cypermethrin-beta is crucial for assessing its potential toxic effects on different organs and tissues.

Subcellular Localization

Cypermethrin-beta’s subcellular localization affects its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . Additionally, Cypermethrin-beta can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses. The subcellular localization of Cypermethrin-beta is an important aspect of its biochemical properties and toxicological effects.

Métodos De Preparación

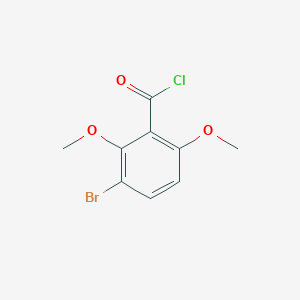

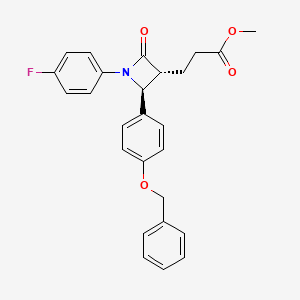

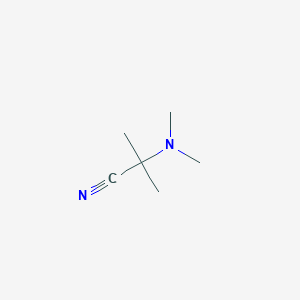

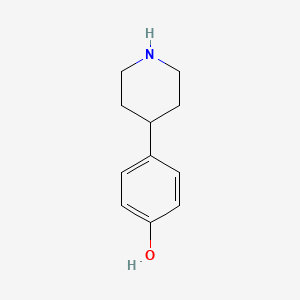

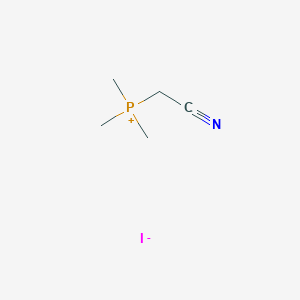

Synthetic Routes and Reaction Conditions

Cypermethrin-beta is synthesized through a multi-step process involving the reaction of 3-phenoxybenzyl alcohol with cyanoacetic acid to form the intermediate cyanoacetate ester. This intermediate is then reacted with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylic acid chloride to produce cypermethrin-beta. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of cypermethrin-beta involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Cypermethrin-beta undergoes various chemical reactions, including:

Oxidation: Cypermethrin-beta can be oxidized to form carboxylic acid derivatives.

Hydrolysis: Enzymatic hydrolysis of cypermethrin-beta results in the formation of carboxylic acid metabolites.

Substitution: Cypermethrin-beta can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis is facilitated by esterases and other hydrolytic enzymes.

Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Hydrolysis: Carboxylic acid metabolites.

Substitution: Substituted cypermethrin derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- Alpha-cypermethrin

- Zeta-cypermethrin

- Deltamethrin

- Permethrin

Comparison

Cypermethrin-beta is unique among pyrethroids due to its specific isomeric composition, which contributes to its high insecticidal activity. Compared to other similar compounds, cypermethrin-beta has a broader spectrum of activity and faster knockdown effects. Its stability and persistence in the environment are also notable, making it a preferred choice for various pest control applications .

Propiedades

IUPAC Name |

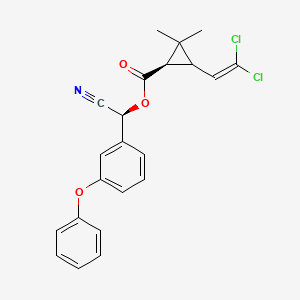

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-FLXSOZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052871 | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224510-29-5 | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

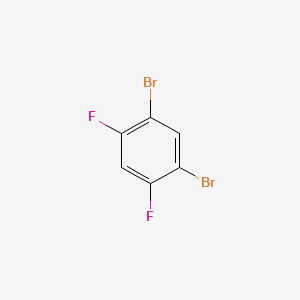

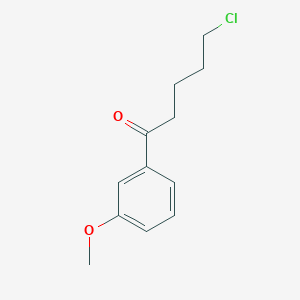

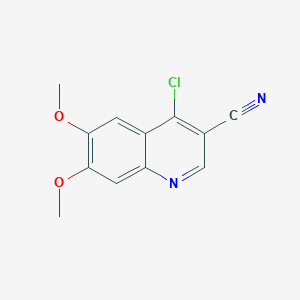

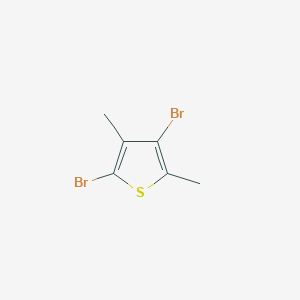

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)